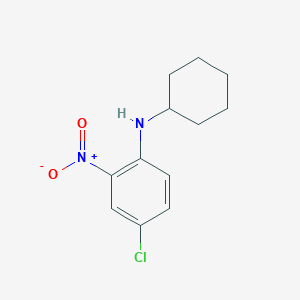

4-chloro-N-cyclohexyl-2-nitroaniline

Descripción general

Descripción

4-chloro-N-cyclohexyl-2-nitroaniline is a nitroaniline derivative with the molecular formula C12H15ClN2O2 and a molecular weight of 254.71 g/mol

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-cyclohexyl-2-nitroaniline typically involves the nitration of aniline derivatives followed by chlorination and cyclohexylation. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and chlorination processes, followed by purification steps to ensure the compound meets the required specifications for its intended applications .

Análisis De Reacciones Químicas

Types of Reactions

4-chloro-N-cyclohexyl-2-nitroaniline can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 4-chloro-N-cyclohexyl-2-aminoaniline, while substitution reactions can produce various derivatives with different functional groups .

Aplicaciones Científicas De Investigación

Chemistry: As a precursor for the synthesis of other complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biological systems.

Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

Industry: Used in the production of dyes, pigments, and other industrial chemicals

Mecanismo De Acción

The mechanism of action of 4-chloro-N-cyclohexyl-2-nitroaniline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules and exert various effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

Some compounds similar to 4-chloro-N-cyclohexyl-2-nitroaniline include:

Uniqueness

This compound is unique due to the presence of both a nitro group and a cyclohexyl group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various synthetic and research applications .

Actividad Biológica

4-Chloro-N-cyclohexyl-2-nitroaniline is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This article delves into its biological activity, examining its mechanisms of action, toxicity profiles, and therapeutic potential based on diverse research findings.

Chemical Structure and Properties

This compound can be structurally represented as follows:

- Chemical Formula : C13H15ClN2O2

- Molecular Weight : 252.72 g/mol

The compound features a nitro group (-NO2) and a chloro substituent on an aniline ring, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to undergo metabolic transformations. The nitro group can be reduced to form reactive intermediates that interact with various biological molecules, leading to diverse effects:

- Reduction Pathways : The reduction of the nitro group can yield nitroso-, hydroxylamine, and amine derivatives, which may exhibit different biological activities.

- Target Interactions : These metabolites can potentially interact with DNA and proteins, leading to mutagenic and toxic effects.

Toxicity Profile

A comprehensive assessment of the compound's toxicity reveals several key findings:

- Absorption and Metabolism : In a study involving rats, this compound was rapidly absorbed and metabolized. More than 95% of the administered dose was excreted within one hour, primarily as sulfate conjugates of metabolites .

- Acute Toxicity : The compound was found to be non-mutagenic in an in vivo micronucleus assay at high doses (2200 mg/kg), with observed symptoms including reduced activity and uncoordinated movement .

- Potential Carcinogenicity : Although limited data exist, metabolites formed during nitro reduction may pose systemic toxicity risks, including potential mutagenic effects .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. Its structural analogs have shown significant inhibition of bacterial growth, suggesting similar potential for this compound.

Anticancer Activity

Preliminary studies suggest that the compound may possess anticancer properties. It has been hypothesized that the chloro and nitro groups could enhance binding affinities to enzymes involved in cancer progression. In vitro studies on related compounds have demonstrated cytotoxic effects against cancer cell lines, indicating that further exploration is warranted.

Case Studies

-

Inhibition of Protein Tyrosine Phosphatases (PTP) :

- Similar compounds have been studied for their inhibitory effects on PTPs, which are critical in regulating cellular functions. These studies suggest that this compound may also inhibit PTP activity, thereby influencing cellular signaling pathways.

-

Anticancer Activity in Cell Lines :

- In vitro experiments on derivatives of similar structures have shown significant cytotoxicity against various cancer cell lines, inducing apoptosis and inhibiting proliferation. This suggests a need for focused studies on this compound's mechanism in cancer cell contexts.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-Chloro-2-nitroaniline | Structure | Moderate antimicrobial activity |

| 4-Bromo-N-cyclohexyl-2-nitroaniline | N/A | High anticancer potential |

This comparative analysis highlights the unique properties of this compound relative to its analogs.

Propiedades

IUPAC Name |

4-chloro-N-cyclohexyl-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN2O2/c13-9-6-7-11(12(8-9)15(16)17)14-10-4-2-1-3-5-10/h6-8,10,14H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOMZVYQIOVFFCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.